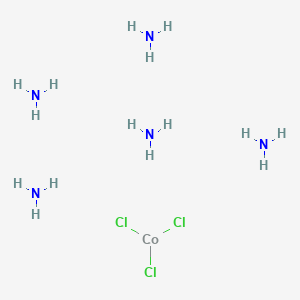
Aluminum titanium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum titanium oxide, also known as aluminum titanate, is a compound composed of aluminum, titanium, and oxygen. It is known for its unique properties, including high thermal stability, low thermal expansion, and excellent resistance to thermal shock. These characteristics make it valuable in various industrial applications, particularly in environments where materials are subjected to extreme temperatures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum titanium oxide can be synthesized through several methods. One common approach is the solid-state reaction method, where aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂) powders are mixed and heated at high temperatures (around 1400°C) to form this compound . Another method involves the sol-gel process, where aluminum and titanium alkoxides are hydrolyzed and then calcined to produce the oxide .
Industrial Production Methods
In industrial settings, this compound is often produced using the combustion synthesis method. This involves the reaction of aluminum and titanium powders in an oxygen-rich environment, resulting in the formation of this compound. This method is advantageous due to its simplicity and the high purity of the resulting product .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum titanium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form aluminum oxide and titanium dioxide.
Reduction: Under reducing conditions, it can be reduced to its constituent metals.
Substitution: It can undergo substitution reactions where other metal ions replace aluminum or titanium in the lattice.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and various metal salts for substitution reactions. The conditions typically involve high temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include aluminum oxide, titanium dioxide, and various substituted oxides depending on the reagents used .
Applications De Recherche Scientifique
Aluminum titanium oxide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which aluminum titanium oxide exerts its effects is primarily through its structural properties. Its high thermal stability and low thermal expansion are due to the strong bonding between aluminum, titanium, and oxygen atoms. These bonds create a rigid lattice structure that resists deformation under thermal stress . Additionally, its biocompatibility is attributed to its inert nature, which prevents adverse reactions with biological tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum oxide (Al₂O₃): Known for its hardness and thermal stability, but with higher thermal expansion compared to aluminum titanium oxide.
Titanium dioxide (TiO₂): Widely used as a pigment and photocatalyst, but lacks the low thermal expansion properties of this compound.
Zirconium oxide (ZrO₂): Exhibits high thermal stability and low thermal expansion, similar to this compound, but is more expensive.
Uniqueness
This compound stands out due to its combination of low thermal expansion, high thermal stability, and excellent resistance to thermal shock. These properties make it particularly valuable in applications where materials are exposed to rapid temperature changes .
Propriétés
Formule moléculaire |
Al2O5Ti |
|---|---|
Poids moléculaire |
181.83 g/mol |
Nom IUPAC |
oxo-bis(oxoalumanyloxy)titanium |
InChI |
InChI=1S/2Al.5O.Ti |
Clé InChI |
CNRZQDQNVUKEJG-UHFFFAOYSA-N |
SMILES canonique |
O=[Al]O[Ti](=O)O[Al]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)


